![molecular formula C6H14O6P2 B12540169 ({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid CAS No. 143435-53-4](/img/structure/B12540169.png)
({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid: is a chemical compound with the molecular formula C6H14O6P2. It is characterized by the presence of a hydroxy group, a phosphoryl group, and a phosphonic acid group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid typically involves the reaction of 3-methylbut-2-en-1-ol with phosphoryl chloride, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxy or phosphoryl groups, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines); often under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, ({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions .
Medicine: In medicine, it is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the production of flame retardants, plasticizers, and as a stabilizer in various polymer formulations .
Mechanism of Action
The mechanism of action of ({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl and phosphonic acid groups can form strong interactions with active sites of enzymes, inhibiting their activity. This compound can also participate in phosphoryl transfer reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Phosphoric acid: Similar in having a phosphoryl group but lacks the hydroxy and 3-methylbut-2-en-1-yl groups.
Phosphonic acid: Similar in having a phosphonic acid group but lacks the hydroxy and 3-methylbut-2-en-1-yl groups.
Phosphoryl chloride: Similar in having a phosphoryl group but lacks the hydroxy and 3-methylbut-2-en-1-yl groups.
Properties
CAS No. |
143435-53-4 |
|---|---|
Molecular Formula |
C6H14O6P2 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
[hydroxy(3-methylbut-2-enoxy)phosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H14O6P2/c1-6(2)3-4-12-14(10,11)5-13(7,8)9/h3H,4-5H2,1-2H3,(H,10,11)(H2,7,8,9) |
InChI Key |
RPYUJBKOZIDDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOP(=O)(CP(=O)(O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
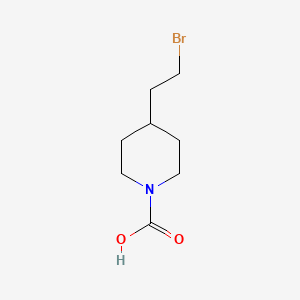
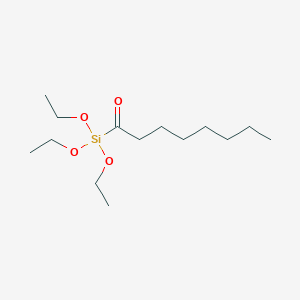
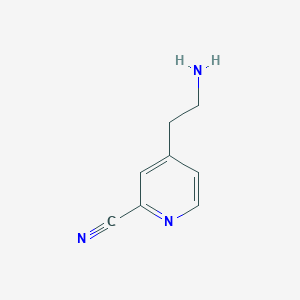
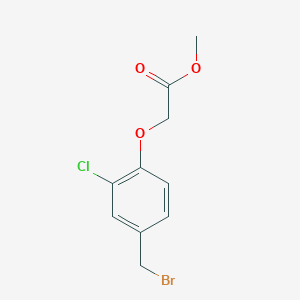
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
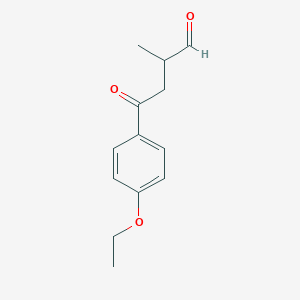
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
